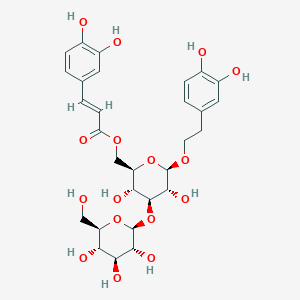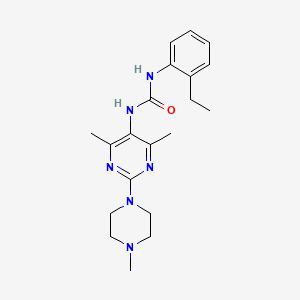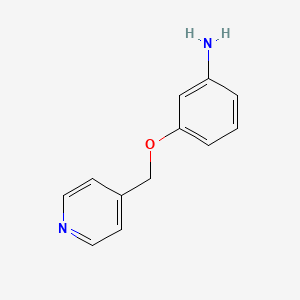
2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和结构分析
对类似化合物的研究,比如涉及氟苯基和哌啶基团的化合物,突显了烯胺酮中氢键模式的重要性,展示了可能与2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮的研究相关的复杂分子相互作用。例如,研究表明类似结构中次烷基胺和羰基之间的分叉内部和分子间氢键形成了一个六元氢键环,并导致中心对称二聚体的形成,这可能是理解2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮的化学行为和应用的一个关键点 (Balderson et al., 2007)。
药物代谢和相互作用
研究的另一个方面可能涉及理解代谢途径和与细胞色素P450的相互作用,类似于对与目标分子结构相似的普拉素格雷尔的生物转化研究。这些研究揭示了代谢转化过程,确定了涉及的关键酶,并为潜在的药物相互作用提供了见解,这对于类似2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮的化合物可能是相关的 (Rehmel et al., 2006)。
新颖合成方法
对相关化合物合成的研究,比如用于合成吡唑吡啶的多功能三组分偶联,为可能适用于2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮的新颖合成途径提供了宝贵的见解。这些方法为组合库的开发奠定了基础,可能有助于发现该化合物在问题中的新应用 (Almansa et al., 2008)。
光谱表征和细胞毒性研究
类似化合物的合成、光谱表征和细胞毒性研究,涉及使用红外、核磁共振和质谱等技术进行详细分析,以及热稳定性评估,为对2-(2-氟苯基)-1-(3-(吡啶-4-氧基)哌啶-1-基)乙酮的研究提供了蓝图。这些研究对于理解该化合物的物理、化学和生物学特性至关重要,为其在各种科学领域的应用铺平了道路 (Govindhan et al., 2017)。
属性
IUPAC Name |
2-(2-fluorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-17-6-2-1-4-14(17)12-18(22)21-11-3-5-16(13-21)23-15-7-9-20-10-8-15/h1-2,4,6-10,16H,3,5,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOMTSGKLKHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2506487.png)


![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)




![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![5-methyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2506507.png)
